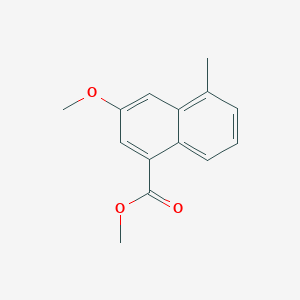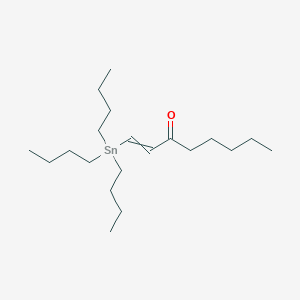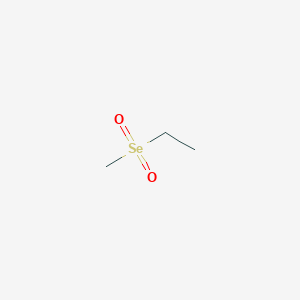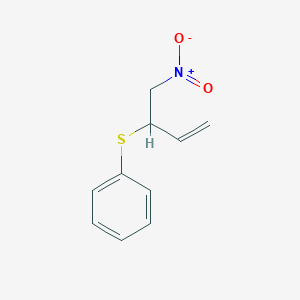
1-Nitrobut-3-en-2-ylsulfanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitrobut-3-en-2-ylsulfanylbenzene is an organic compound with the molecular formula C10H11NO2S It is characterized by the presence of a nitro group (-NO2) and a sulfanyl group (-S-) attached to a benzene ring, along with a butenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-nitrobut-3-en-2-ylsulfanylbenzene typically involves multi-step organic reactions. One common method includes the nitration of but-3-en-2-ylsulfanylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Nitrobut-3-en-2-ylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 1-Aminobut-3-en-2-ylsulfanylbenzene.
Oxidation: 1-Nitrobut-3-en-2-ylsulfoxide or 1-nitrobut-3-en-2-ylsulfone.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Nitrobut-3-en-2-ylsulfanylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-nitrobut-3-en-2-ylsulfanylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with other molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-Nitrobut-3-en-2-ylsulfanylbenzene: Unique due to the presence of both nitro and sulfanyl groups.
1-Nitrobut-3-en-2-ylsulfoxide: Similar structure but with an oxidized sulfanyl group.
1-Nitrobut-3-en-2-ylsulfone: Further oxidized form with distinct chemical properties.
Uniqueness: this compound stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Propiedades
Número CAS |
103249-45-2 |
|---|---|
Fórmula molecular |
C10H11NO2S |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
1-nitrobut-3-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H11NO2S/c1-2-9(8-11(12)13)14-10-6-4-3-5-7-10/h2-7,9H,1,8H2 |
Clave InChI |
JHVINBKSPYTPBF-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C[N+](=O)[O-])SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


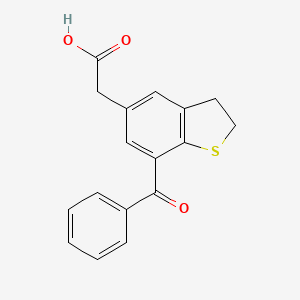
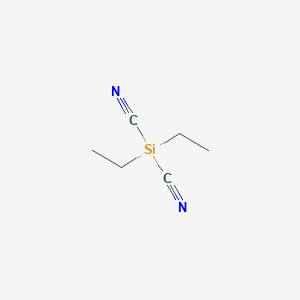
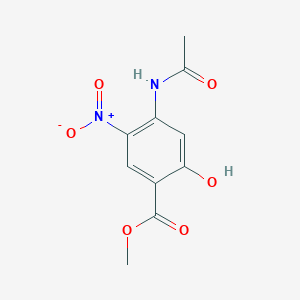
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
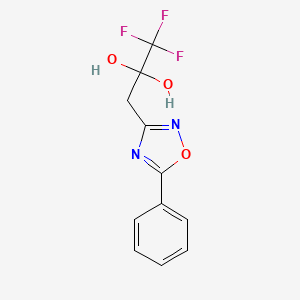
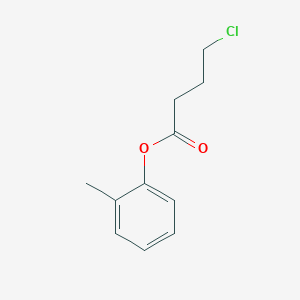
![3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine](/img/structure/B14338203.png)
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-](/img/structure/B14338219.png)

![(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B14338228.png)
